molecular formula C10H14N2O2 B3012211 N-(2-Aminoethyl)-3-methoxybenzamide CAS No. 789447-45-6

N-(2-Aminoethyl)-3-methoxybenzamide

Cat. No. B3012211
CAS RN: 789447-45-6
M. Wt: 194.234
InChI Key: UFZXCPURRLICNV-UHFFFAOYSA-N
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Description

The compound N-(2-Aminoethyl)-3-methoxybenzamide is a benzamide derivative with potential applications in various fields of medicinal chemistry. While the specific compound is not directly studied in the provided papers, related compounds with structural similarities have been investigated for their chemical and biological properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with basic aromatic acids or amines and proceeding through condensation, chlorination, and other reactions to introduce various functional groups. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved the condensation of 3-methoxybenzoic acid with an intermediate prepared from methyl 3-aminothiophene-2-carboxylate, urea, and ethane-1,2-diamine . Another example is the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which was achieved by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray diffraction, density functional theory (DFT), and various spectroscopic methods such as NMR, IR, and GC-MS. For example, the crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was determined to belong to the tetragonal system, and its geometric bond lengths and angles were compared with DFT calculations . Similarly, the structure of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was confirmed by X-ray analysis .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their functional groups and molecular structure. For instance, the presence of an amide bond and various substituents on the benzamide core can influence the reactivity towards metal-catalyzed C–H bond functionalization reactions, as suggested by the study on N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide . Directed metalation reactions have also been explored, as seen in the synthesis of lunularic acid from N-tert-butyl-N-methyl-2-methoxybenzamide .

Physical and Chemical Properties Analysis

The physical properties such as density and refractive index of these compounds in solution can be measured and used to calculate molar refractivity and polarizability, which are indicative of the compound's electronic properties. For example, the molar refractivity and polarizability of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride monohydrate were studied in aqueous NaCl/LiCl solutions . The molecular electrostatic potential (MEP) surface map and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also analyzed to understand the electronic characteristics of these compounds .

Case Studies

Several of the compounds related to this compound have been studied for their biological activities. For instance, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide displayed promising anticancer activity against various human cancer cell lines . Another compound, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, was investigated for its affinity and selectivity towards dopamine D(4) receptors, which could have implications in the treatment of psychiatric disorders .

Scientific Research Applications

Metabolic Products Identification

N-(2-Aminoethyl)-3-methoxybenzamide, among other related compounds, was identified as a metabolic product of metoclopramide in a study focusing on its transformation in biological systems. This research is crucial for understanding the metabolic pathways and potential interactions of drugs in the body (Cowan, Huizing, & Beckett, 1976).

Cell Division Inhibition

A study found that 3-Methoxybenzamide, which is related to this compound, inhibits cell division in Bacillus subtilis. This research provides insights into how certain chemical compounds can affect bacterial growth and division, potentially leading to new antibacterial treatments (Ohashi et al., 1999).

Molecular Structure and Intermolecular Interactions

The molecular structure and intermolecular interactions of similar compounds to this compound have been studied, highlighting the importance of these factors in the pharmacological efficacy and stability of drug molecules (Karabulut et al., 2014).

Antibacterial Applications

Research on derivatives of 3-Methoxybenzamide, closely related to this compound, led to the creation of compounds with potent antibacterial properties against Staphylococcus bacteria, indicating potential use in treating bacterial infections (Haydon et al., 2010).

Antioxidant Activity

Studies on amino-substituted benzamide derivatives, which include compounds similar to this compound, have explored their antioxidant properties. This research is significant for understanding how these compounds can act as antioxidants and their potential therapeutic applications (Jovanović et al., 2020).

Synthesis and Characterization for Antiviral Activity

N-Phenylbenzamide derivatives, related to this compound, were synthesized and tested for their antiviral activities, showing promising results against Enterovirus 71. This highlights the potential of such compounds in developing new antiviral medications (Ji et al., 2013).

Mechanism of Action

N-(2-Aminoethyl)-1-aziridineethanamine, another related compound, is an experimental ACE2 inhibitor for the treatment of cardiovascular disease and Severe Acute Respiratory Syndrome .

Safety and Hazards

N-(2-Aminoethyl)-1-aziridineethanamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It’s important to handle such compounds with care, using personal protective equipment .

Future Directions

The matching application of silicone antifouling coating and epoxy primer is a major problem in engineering. N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane has been used in the preparation of novel epoxy-modified silicone tie-coating to tie epoxy primer and silicone antifouling coating .

properties

IUPAC Name

N-(2-aminoethyl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-14-9-4-2-3-8(7-9)10(13)12-6-5-11/h2-4,7H,5-6,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZXCPURRLICNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

789447-45-6
Record name N-(2-aminoethyl)-3-methoxybenzamide
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